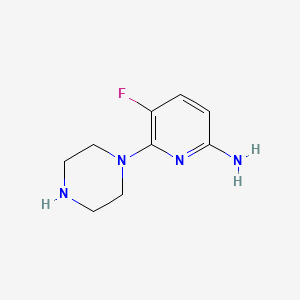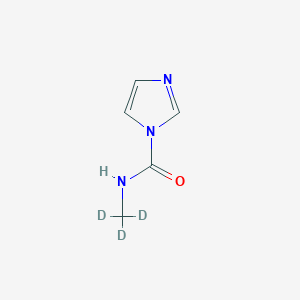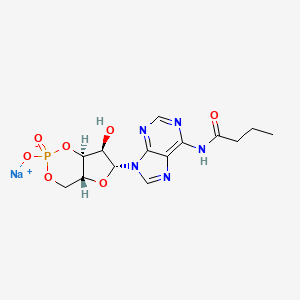
5-Hydroxy-dantrolene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy Dantrolene is a derivative of dantrolene, a compound primarily known for its use as a skeletal muscle relaxant. Dantrolene is widely used in the treatment of malignant hyperthermia, a life-threatening condition triggered by certain anesthetics. 5-Hydroxy Dantrolene shares some pharmacological properties with dantrolene but has distinct characteristics that make it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy Dantrolene typically involves the hydroxylation of dantrolene. This process can be achieved through various chemical reactions, including oxidation. One common method involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions to introduce a hydroxyl group into the dantrolene molecule .
Industrial Production Methods
Industrial production of 5-Hydroxy Dantrolene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The hydroxylation reaction is carefully monitored, and the product is purified using techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy Dantrolene undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced back to dantrolene under certain conditions.
Substitution: Various substituents can be introduced into the molecule by replacing the hydroxyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, water.
Major Products
The major products formed from these reactions include dantrolene (from reduction) and various substituted derivatives (from substitution reactions) .
Wissenschaftliche Forschungsanwendungen
5-Hydroxy Dantrolene has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying hydroxylation reactions.
Biology: Investigated for its effects on cellular calcium regulation and muscle contraction.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry.
Wirkmechanismus
5-Hydroxy Dantrolene exerts its effects by binding to the ryanodine receptor 1, a calcium release channel in the sarcoplasmic reticulum of skeletal muscle cells. This binding inhibits the release of calcium ions, thereby reducing muscle contraction and preventing hypermetabolic states. The compound’s action on calcium homeostasis also underlies its potential neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dantrolene: The parent compound, primarily used for treating malignant hyperthermia.
Aminodantrolene: Another metabolite with muscle relaxant properties.
Acetylamino Dantrolene: A derivative with similar pharmacological actions.
Uniqueness
5-Hydroxy Dantrolene is unique in its specific hydroxylation, which imparts distinct pharmacokinetic and pharmacodynamic properties. It has a different metabolic profile compared to dantrolene and its other metabolites, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C14H10N4O6 |
|---|---|
Molekulargewicht |
330.25 g/mol |
IUPAC-Name |
5-hydroxy-1-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione |
InChI |
InChI=1S/C14H10N4O6/c19-12-13(20)17(14(21)16-12)15-7-10-5-6-11(24-10)8-1-3-9(4-2-8)18(22)23/h1-7,13,20H,(H,16,19,21)/b15-7- |
InChI-Schlüssel |
PGORTQZSSAZLCK-CHHVJCJISA-N |
Isomerische SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=N\N3C(C(=O)NC3=O)O)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=NN3C(C(=O)NC3=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




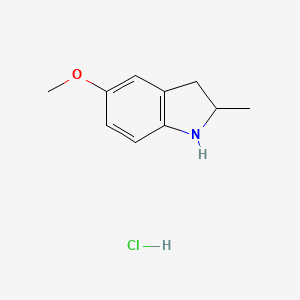
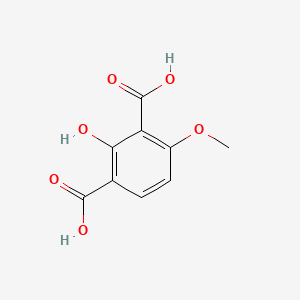

![[1-Hydroxy-2-[3-(2-hydroxy-2,2-diphosphonoethyl)imidazol-1-ium-1-yl]-1-phosphonoethyl]phosphonic acid](/img/structure/B13837590.png)



![N-[[2'-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine methyl ester](/img/structure/B13837618.png)

